![molecular formula C10H9ClF3N3O3 B1422589 4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 1053659-56-5](/img/structure/B1422589.png)
4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine
Vue d'ensemble
Description
“4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine” is a compound that belongs to the class of organic compounds known as trifluoromethylpyridines . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in its structure . This compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Chemical Reactions Analysis
Trifluoromethylpyridines, such as “this compound”, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are used in the protection of crops from pests .
Physical and Chemical Properties Analysis
Trifluoromethylpyridines, such as “this compound”, are characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical–chemical properties are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Applications De Recherche Scientifique
Chemical and Pharmacological Properties
Morpholine derivatives, including compounds structurally related to 4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine, are significant for their diverse pharmacological activities. These compounds have been designed for various pharmacological activities due to the versatility of the morpholine ring. The study highlights morpholine derivatives' broad spectrum of pharmacological profiles and notes the importance of six-membered heterocyclic compounds, including pyrans, due to their biochemistry roles and wide applications in different fields (Asif & Imran, 2019).
Photocatalytic Degradation of Pollutants
Research on compounds structurally related to the given chemical includes the photocatalytic degradation of pollutants like pyridine, morpholine, and others. The study investigates the intermediate products and photocatalytic pathways to understand the compounds' behaviors in treated water and their environmental implications. This knowledge is crucial for understanding the complex nature of photocatalytic degradations and for assessing the environmental impact of these compounds (Pichat, 1997).
Potential in Photon-based Electronics
Ortho-nitrobenzylpyridines, structurally related to the chemical , show promise in photon-based electronics. The review details the photochromic activity of these compounds and their potential applications due to their favorable properties like small structural change during photoreactions and inherent polystability (Naumov, 2006).
Anticorrosive Applications
Quinoline derivatives, similar in structure to the chemical , are noted for their anticorrosive properties. They form stable chelating complexes with surface metallic atoms, making them effective against metallic corrosion. This review provides insights into the developments and applications of quinoline derivatives as anticorrosive materials, highlighting their importance in reducing corrosion and its adverse impacts (Verma, Quraishi & Ebenso, 2020).
Mécanisme D'action
Target of Action
Compounds containing the trifluoromethylpyridine (tfmp) group, such as this one, are known to exhibit various pharmacological activities . More research is needed to identify the specific targets of this compound.
Mode of Action
The mode of action of 4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine is currently unknown. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
Tfmp derivatives are known to have applications in the agrochemical and pharmaceutical industries . More research is needed to understand the biochemical pathways influenced by this compound.
Result of Action
Tfmp derivatives are known to exhibit various pharmacological activities . More research is needed to understand the specific effects of this compound.
Action Environment
The development of fluorinated organic chemicals, including those with the tfmp group, is an increasingly important research topic
Orientations Futures
Trifluoromethylpyridines and their derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of trifluoromethylpyridines, such as “4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine”, will be discovered in the future .
Propriétés
IUPAC Name |
4-[6-chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O3/c11-9-8(17(18)19)6(10(12,13)14)5-7(15-9)16-1-3-20-4-2-16/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXGUTCZTILBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1422510.png)
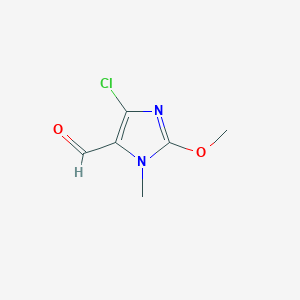
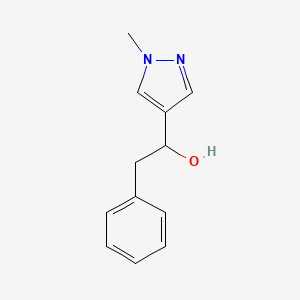

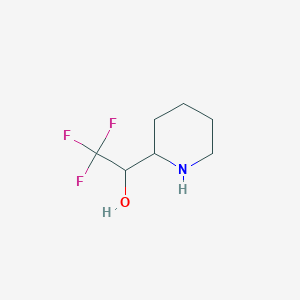
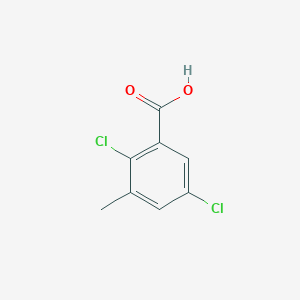
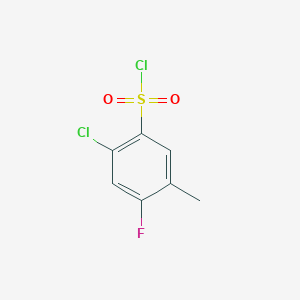
![N'-[1-[(Furan-2-ylmethyl)amino]2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422519.png)
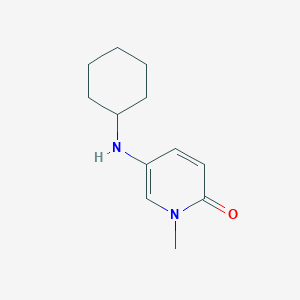
![4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1422521.png)
![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1422522.png)
![N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1422523.png)
![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422528.png)
